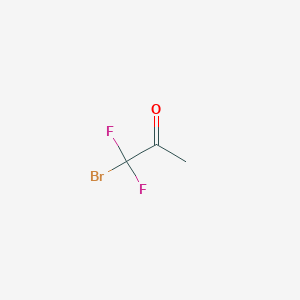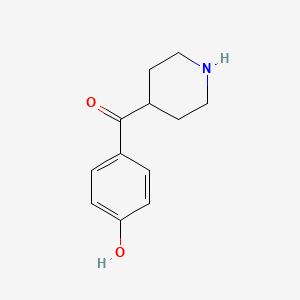
(4-Hydroxy-phenyl)-piperidin-4-yl-methanone
Übersicht
Beschreibung
(4-Hydroxy-phenyl)-piperidin-4-yl-methanone, commonly known as HPPM, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. HPPM belongs to the class of piperidine derivatives, and its unique structure has made it a subject of interest for researchers in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of HPPM is not fully understood; however, it is believed to act through various pathways in the body. HPPM has been found to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase, which are involved in the progression of various diseases. HPPM has also been found to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
HPPM has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent antioxidant and anti-inflammatory properties, which are beneficial in the treatment of various diseases. HPPM has also been found to inhibit the activity of various enzymes involved in the progression of diseases such as Parkinson's and Alzheimer's. Additionally, HPPM has been found to protect against radiation-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HPPM in lab experiments include its potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Its ability to inhibit the activity of various enzymes involved in the progression of diseases also makes it a valuable tool in the study of disease mechanisms. However, the limitations of using HPPM in lab experiments include its limited solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of HPPM. One potential area of research is the development of HPPM-based therapeutics for the treatment of various diseases such as Parkinson's, Alzheimer's, and cancer. Additionally, further research is needed to fully understand the mechanism of action of HPPM and its potential use as a radioprotective agent. Finally, the development of more efficient synthesis methods for HPPM may lead to its wider use in various applications.
Wissenschaftliche Forschungsanwendungen
HPPM has been researched for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as Parkinson's, Alzheimer's, and cancer. HPPM has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced damage.
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-3-1-9(2-4-11)12(15)10-5-7-13-8-6-10/h1-4,10,13-14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGXJJXOGHHFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-phenyl)-piperidin-4-yl-methanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


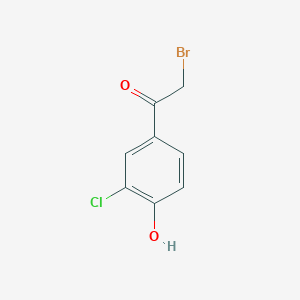
![4-[(Diethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B3266154.png)
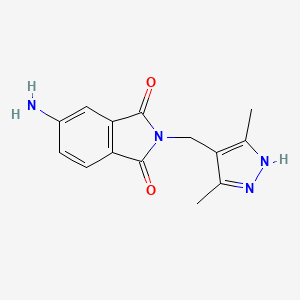

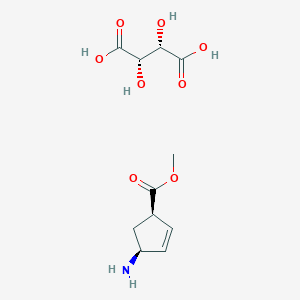

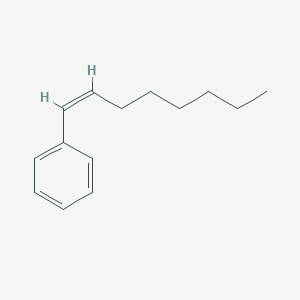
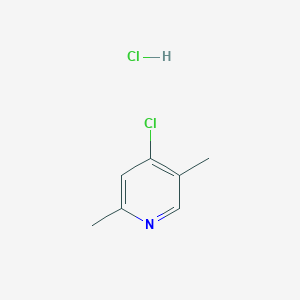
![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)
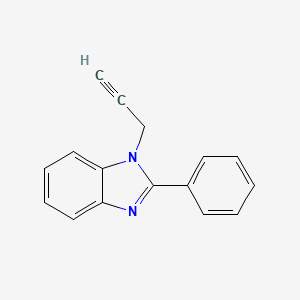

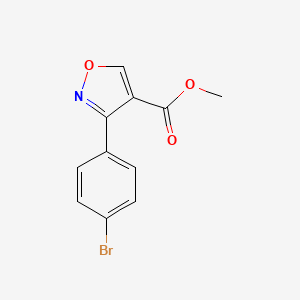
![2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B3266230.png)
